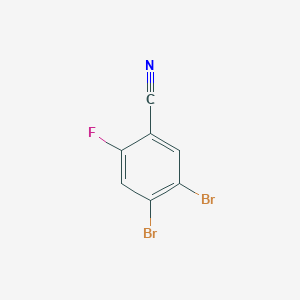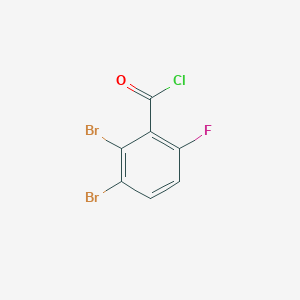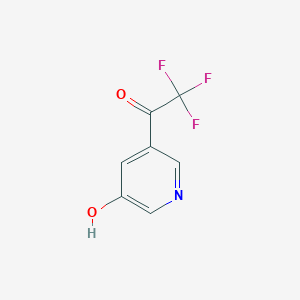
3-(5-叔丁基异恶唑-3-基)-3-氧代丙腈
描述
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
科学研究应用
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as inhibitors for specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
Target of Action
The primary target of the compound 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is the FMS-like tyrosine kinase-3 (FLT3) receptor . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of hematopoietic cells .
Mode of Action
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile interacts with its target FLT3 by inhibiting the phosphorylation of FLT3 . This inhibition leads to a decrease in the kinase activity of FLT3, which in turn disrupts the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile affects the FLT3 signaling pathway . FLT3 is involved in several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation . By inhibiting FLT3, this compound disrupts these pathways, leading to anti-proliferative and pro-apoptotic effects .
Pharmacokinetics
The pharmacokinetic properties of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile are characterized by good oral bioavailability . The aqueous solubility and oral pharmacokinetic properties at higher doses in rodents were found to be less than optimal for clinical development .
Result of Action
The molecular and cellular effects of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile’s action include the inhibition of FLT3 phosphorylation and the induction of apoptosis in a concentration-dependent manner . In vivo antitumor studies have shown that this compound led to complete tumor regression in the MV4-11 xenograft model .
生化分析
Biochemical Properties
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is involved in the proliferation and survival of hematopoietic cells . The interaction between 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile and FLT3 involves the binding of the compound to the ATP-binding site of the enzyme, thereby inhibiting its phosphorylation activity. This inhibition leads to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile on various types of cells and cellular processes are profound. In hematopoietic cells, this compound induces apoptosis by inhibiting the FLT3 signaling pathway . This inhibition results in the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic proteins, leading to programmed cell death. Additionally, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. It modulates the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of action of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of FLT3, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the FLT3 signaling pathway, leading to the induction of apoptosis and the suppression of cell proliferation. Additionally, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-proliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and pH . Long-term studies have shown that prolonged exposure to 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile can lead to sustained inhibition of FLT3 activity and persistent induction of apoptosis in hematopoietic cells. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile vary with different dosages in animal models. At low doses, the compound effectively inhibits FLT3 activity and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use. Threshold effects have also been noted, where a minimum concentration of the compound is required to achieve significant inhibition of FLT3 activity and induction of apoptosis.
Metabolic Pathways
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that lead to its breakdown and elimination from the body . These metabolic processes involve cytochrome P450 enzymes, which catalyze the oxidation of the compound, resulting in the formation of metabolites that are excreted through the urine. The effects of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile on metabolic flux and metabolite levels are significant, as they influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Within the cells, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile interacts with binding proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for the compound’s therapeutic efficacy, as they determine its bioavailability and target specificity.
Subcellular Localization
The subcellular localization of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on FLT3 . Additionally, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile has been shown to accumulate in the nucleus, where it modulates gene expression and influences cellular processes such as apoptosis and cell cycle regulation. The targeting signals and post-translational modifications that direct the compound to specific compartments or organelles are critical for its subcellular localization and overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a catalyst. For example, a gold-catalyzed tandem cyclization-fluorination reaction can be employed under mild conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
N-(5-tert-Butyl-isoxazol-3-yl)-N’-phenylurea: This compound is a potent inhibitor of FLT3 and has shown significant activity against acute myeloid leukemia.
1-(5-tert-Butyl-isoxazol-3-yl)-3-(4-((phenyl)ethynyl)phenyl)urea: Another FLT3 inhibitor with potential therapeutic applications.
Uniqueness
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2,3)9-6-7(12-14-9)8(13)4-5-11/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUVJPKFDFZQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)


![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)

![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)


![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)

